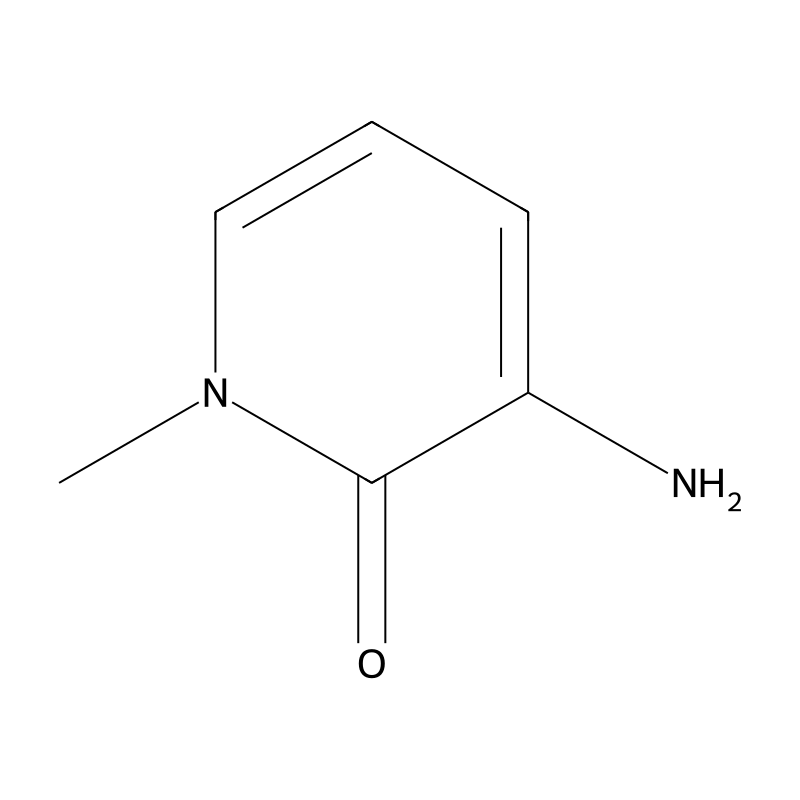

3-Amino-1-methylpyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-1-methylpyridin-2(1H)-one is an organic compound characterized by a pyridine ring with an amino group and a methyl group attached. Its molecular formula is C6H8N2O, and it features a nitrogen atom in the pyridine ring, which contributes to its reactivity and biological properties. This compound is often utilized in various

Synthesis and Characterization:

3-Amino-1-methylpyridin-2(1H)-one, also known as N-methyl-3-hydroxypyridin-2-one, is a heterocyclic compound containing a pyridine ring with an amino group at the 3rd position and a methyl group at the 1st position. Its synthesis has been reported in various research articles, often involving multi-step reactions like the Chichibabin reaction or Hantzsch condensation. [, ] Characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [, ]

Potential Applications:

While the specific research applications of 3-Amino-1-methylpyridin-2(1H)-one are still being explored, its potential lies in its chemical properties and structural features:

- Medicinal Chemistry: The presence of the heterocyclic ring and functional groups like amine and ketone suggests potential for exploring its biological activity. Some studies have investigated its anti-microbial and anti-inflammatory properties, but further research is needed to establish its efficacy and safety. [, ]

- Material Science: The aromatic nature and functional groups in the molecule could be relevant for research in areas like dye development, sensor design, or as a building block for more complex molecules with desired properties.

Current Research and Future Directions:

Currently, research on 3-Amino-1-methylpyridin-2(1H)-one is limited, and more investigation is required to fully understand its potential applications. Further studies could focus on:

- Understanding its biological activity: In-vitro and in-vivo studies are needed to assess its potential as a drug candidate or for other biological uses.

- Exploring its reactivity: Research on its chemical reactions and potential for modification could lead to the development of new materials or functional molecules.

- Computational modeling: Utilizing computational tools to predict its properties and interactions with other molecules could guide further experimental research.

- Palladium-Catalyzed Reactions: 3-Amino-1-methylpyridin-2(1H)-one can serve as a directing group in palladium-catalyzed arylation reactions, enabling the selective functionalization of sp² and sp³ carbon centers .

- Arylation: It has been shown to mediate arylation reactions effectively, allowing for the activation of C-H bonds in carboxylic acids and other substrates .

- Acylation: The compound can undergo acylation to form various derivatives, which are important for synthesizing more complex molecules .

Research indicates that 3-Amino-1-methylpyridin-2(1H)-one exhibits notable biological activities:

- Antioxidant Properties: Some studies have reported that derivatives of this compound possess significant antiradical activity, making them potential candidates for therapeutic applications against oxidative stress .

- Enzyme Inhibition: Related compounds have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating conditions like ischemic stroke .

Several methods exist for synthesizing 3-Amino-1-methylpyridin-2(1H)-one:

- Direct Amination: One common method involves the direct amination of 1-methylpyridin-2-one using ammonia or primary amines under controlled conditions.

- Palladium-Catalyzed Coupling: Another approach utilizes palladium-catalyzed coupling reactions, where the compound acts as a directing group to facilitate the formation of C-C bonds .

- Cyclization Reactions: Intramolecular cyclization reactions of suitable precursors can also yield this compound effectively.

3-Amino-1-methylpyridin-2(1H)-one has diverse applications:

- Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly in targeting various biological pathways.

- Catalysis: The compound's ability to coordinate with metals makes it valuable in catalysis, especially in organic synthesis.

- Material Science: It may also find applications in developing new materials due to its unique structural properties.

Interaction studies reveal that 3-Amino-1-methylpyridin-2(1H)-one can interact with various biological targets:

- Metal Complexes: The compound forms stable complexes with transition metals, enhancing catalytic activity in organic transformations .

- Biological Targets: Investigations into its binding affinity with specific enzymes suggest potential therapeutic roles, although more research is needed to fully understand these interactions.

Several compounds share structural similarities with 3-Amino-1-methylpyridin-2(1H)-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Aminopyridin-2(1H)-one | Similar amino group on pyridine | Exhibits different reactivity patterns |

| 4-Aminopyridin-2(1H)-one | Amino group at position four | Different biological activity profile |

| 2-Aminopyridin-3(1H)-one | Amino group at position two | Unique synthetic pathways and applications |

| 6-Aminopyridin-2(1H)-one | Amino group at position six | Potentially different catalytic properties |

The uniqueness of 3-Amino-1-methylpyridin-2(1H)-one lies in its specific substitution pattern and its effectiveness as a bidentate ligand, which distinguishes it from other similar compounds. Its ability to participate in palladium-catalyzed reactions further enhances its utility in synthetic chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant